molecular formula C13H13N3O2 B15243121 2-(2-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

2-(2-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

Cat. No.: B15243121
M. Wt: 243.26 g/mol
InChI Key: FSSBQVXVEHFAHE-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolopyrazine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(2-methoxyphenyl)hydrazine with a suitable diketone or ketoester in the presence of a catalyst. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be introduced or modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. For instance, it can inhibit kinases involved in cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is unique due to its specific substitution pattern and the presence of a methoxy group, which can influence its reactivity and biological activity. This makes it a valuable scaffold for the development of novel therapeutic agents and functional materials.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

2-(2-methoxyphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C13H13N3O2/c1-18-12-5-3-2-4-9(12)10-8-11-13(17)14-6-7-16(11)15-10/h2-5,8H,6-7H2,1H3,(H,14,17)

InChI Key

FSSBQVXVEHFAHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN3CCNC(=O)C3=C2

Origin of Product

United States

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